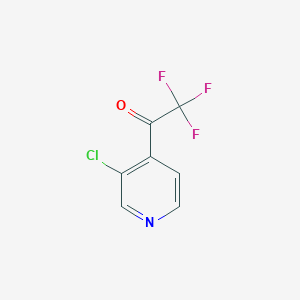

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCNDTGRGXLQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744468 | |

| Record name | 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-13-2 | |

| Record name | 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone typically follows one of these general routes:

- Nucleophilic addition of trifluoroacetyl equivalents to halogenated pyridines

- Oxidation of corresponding trifluoromethylated alcohols

- Halogenation of pyridinyl trifluoromethyl ketones

Each method has unique advantages and limitations, as detailed below.

Method 1: Nucleophilic Addition of Trifluoroacetyl Equivalents

Description:

A common approach involves the reaction of 3-chloro-4-pyridyl derivatives with trifluoroacetylating agents, such as trifluoroacetic anhydride or trifluoroacetyl chloride, often in the presence of a Lewis acid or base.

- 3-chloro-4-bromopyridine is treated with magnesium to generate the Grignard reagent, which is then reacted with ethyl trifluoroacetate or trifluoroacetyl chloride.

- The reaction is typically performed in anhydrous ether or THF at low temperature to control reactivity.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-chloro-4-bromopyridine, Mg | Ether, 0–5°C | 75–85 | Grignard formation |

| 2 | Ethyl trifluoroacetate | -78°C to RT | 60–70 | Addition, then hydrolysis |

- Direct introduction of the trifluoromethyl ketone moiety.

- Good yields with proper control of temperature and moisture.

- Sensitive to moisture and air.

- Requires handling of reactive organometallic intermediates.

Method 2: Oxidation of Trifluoromethylated Alcohols

Description:

This method involves the oxidation of 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanol to the corresponding ketone. Recent research highlights the use of nitroxide catalysts and persulfate oxidants for this transformation.

- The secondary alcohol is treated with sodium persulfate and a nitroxide catalyst (such as ACT or TEMPO) in acetonitrile with pyridine as a base.

- The reaction is heated at 50°C for 24–48 hours.

| Entry | Alcohol Substrate | Catalyst (mol%) | Oxidant (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1 mmol | 30 (ACT) | 5 (Na2S2O8) | 5 (pyridine) | Acetonitrile | 50 | 24 | 62 |

| 2 | 1 mmol | 30 (ACT) | 3 (K2S2O8) | 3 (pyridine) | Acetonitrile | 50 | 48 | 80 |

- Avoids the use of hazardous organometallic reagents.

- Milder reaction conditions.

- Compatible with sensitive functional groups.

- Requires prior synthesis of the corresponding alcohol.

- Reaction times can be long.

Method 3: Halogenation of Pyridinyl Trifluoromethyl Ketones

Description:

A less common but viable approach is the direct halogenation (chlorination) of 1-(pyridin-4-yl)-2,2,2-trifluoroethanone to introduce the chlorine atom at the 3-position.

- The starting pyridinyl trifluoromethyl ketone is treated with N-chlorosuccinimide (NCS) in the presence of a Lewis acid or under photochemical conditions.

- The reaction is monitored by TLC or HPLC for selective chlorination.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-(pyridin-4-yl)-2,2,2-trifluoroethanone, NCS | DMF, RT–60°C | 40–60 | May require purification |

- Direct functionalization of the pyridine ring.

- Useful when the non-chlorinated precursor is available.

- Regioselectivity can be challenging.

- Over-chlorination or side reactions possible.

Purification and Characterization

After synthesis, the crude this compound is typically purified by:

- Column chromatography (silica gel, gradient elution with hexane/ethyl acetate)

- Recrystallization from suitable solvents (e.g., hexane, ether)

- Fractional distillation under reduced pressure (for volatile or low-melting products)

Characterization is confirmed by:

- ^1H and ^13C NMR spectroscopy

- Mass spectrometry (ESI-MS or GC-MS)

- Elemental analysis

Comparative Analysis of Methods

| Method | Yield | Operational Simplicity | Scalability | Safety | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition | Moderate | Moderate | Good | Moderate | Requires organometallics |

| Oxidation of alcohol | Good | High | Good | High | Milder, longer reaction times |

| Direct halogenation | Variable | Moderate | Moderate | Moderate | Regioselectivity must be controlled |

Research Findings and Recommendations

- The oxidation of trifluoromethylated alcohols is increasingly favored due to its operational simplicity, milder conditions, and compatibility with various functional groups.

- Nucleophilic addition remains popular for direct installation of the trifluoromethyl ketone group, but requires careful handling of reactive intermediates.

- Direct halogenation is less common due to regioselectivity challenges, but can be useful in certain synthetic contexts.

Summary Table: Key Experimental Parameters

| Parameter | Nucleophilic Addition | Alcohol Oxidation | Halogenation |

|---|---|---|---|

| Typical Yield (%) | 60–70 | 62–80 | 40–60 |

| Reaction Temp (°C) | -78 to RT | 50 | RT–60 |

| Reaction Time (h) | 2–6 | 24–48 | 2–8 |

| Purification | Chromatography | Chromatography | Chromatography |

| Safety | Moderate (air/moisture) | High (mild reagents) | Moderate (NCS handling) |

Chemical Reactions Analysis

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone serves as a critical building block in the synthesis of pharmaceuticals. It has shown potential in:

- Drug Development : The compound is utilized in synthesizing drugs that target specific enzymes or receptors. Its ability to modulate enzyme activity suggests roles in treating various conditions, including neurological disorders and inflammatory diseases.

Materials Science

The compound's electronic properties make it suitable for developing advanced materials:

- Organic Semiconductors : Its unique structure contributes to the design of materials with desirable electronic characteristics for use in semiconductor applications.

Biological Studies

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : Significant interactions with cytochrome P450 enzymes have been documented, suggesting its potential as a modulator of drug metabolism . This can lead to either inhibition or activation of these enzymes, affecting metabolic pathways.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chlorine at 3-position | Modulates enzyme activity |

| 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | Chlorine at 5-position | Different reactivity profile |

| 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone | Bromine instead of chlorine | Varying electronic properties |

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

- Study on Cytochrome P450 Interaction : Research demonstrated that this compound significantly inhibited specific cytochrome P450 isoforms. This suggests its potential as a modulator in drug metabolism and highlights its relevance in pharmacokinetics .

- Cellular Impact Studies : Investigations revealed that the compound influences cellular signaling pathways related to inflammation and cancer progression. These findings indicate its therapeutic potential in managing these conditions.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Observations:

- Positional Isomerism : The 6-chloro-3-trifluoroacetyl isomer (CAS 150698-72-9) shares the same formula as the target compound but exhibits distinct physicochemical properties (e.g., liquid vs. solid state) .

- Trifluoromethyl Additions : Substitution with CF₃ (e.g., 3-chloro-5-CF₃ derivative) significantly elevates molecular weight (277.55 g/mol) and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- LogP Values : The trifluoromethyl-substituted pyridine derivative (LogP ~3.50) exhibits greater lipophilicity than the target compound (LogP ~2.48), aligning with its role in hydrophobic interactions .

- Stability : Fluorinated aromatic systems generally resist oxidative and enzymatic degradation, making them suitable for prolonged biological activity .

Biological Activity

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is an organic compound characterized by its complex structure and significant biological activity. With a molecular formula of C₇H₃ClF₃NO, this compound features a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a trifluoroethanone group. This unique arrangement contributes to its reactivity and potential therapeutic applications.

Molecular Structure and Properties

The presence of both electron-withdrawing and electron-donating groups in the compound influences its chemical behavior. The trifluoroethanone moiety enhances the compound's electronegativity, which is crucial for its interactions with biological targets.

Structural Representation

Biological Activity

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic processes. Notably, it has shown significant interactions with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of these enzymes, potentially affecting metabolic pathways and influencing drug efficacy.

Key Findings

- Enzyme Interaction : The compound modulates the activity of cytochrome P450 enzymes.

- Potential Therapeutic Applications : Its ability to influence enzyme activity suggests roles in drug development and metabolic regulation.

The mechanism by which this compound exerts its effects primarily involves binding to specific molecular targets within cells. This binding can alter enzyme activity or receptor function, leading to various biological outcomes. For example, it may inhibit certain proteases by occupying their active sites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cytochrome P450 Interaction : Research demonstrated that this compound significantly inhibited specific cytochrome P450 isoforms, suggesting its potential as a modulator in drug metabolism .

- Cellular Impact Studies : Further investigations revealed that the compound influences cellular signaling pathways related to inflammation and cancer progression .

Applications

The diverse biological activities of this compound make it a candidate for various applications:

- Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological disorders and inflammatory conditions.

- Material Science : Its unique electronic properties are leveraged in developing advanced materials such as organic semiconductors.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chlorine at 3-position | Modulates enzyme activity |

| 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | Chlorine at 5-position | Different reactivity profile |

| 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone | Bromine instead of chlorine | Varying electronic properties |

Q & A

Q. What are the established synthetic routes for 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone, and what are the critical reaction parameters?

The compound is typically synthesized via Friedel-Crafts acylation , where trifluoroacetyl chloride reacts with a substituted pyridine or benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, derivatives like 1-(3-chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone are synthesized using chlorinated aromatic precursors and trifluoroacetyl chloride under controlled temperatures (90–120°C) . Key parameters include reaction time (18–24 hours), solvent choice (acetonitrile or toluene), and stoichiometric ratios to minimize side products like over-chlorinated byproducts.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR spectroscopy are critical for structural validation. For instance, the trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -70 ppm, while aromatic protons in the pyridine/chlorophenyl moiety resonate between 7.5–8.5 ppm in ¹H NMR . Purity can be assessed via HPLC with UV detection (λ = 210–260 nm) or by monitoring the absence of unreacted starting materials (e.g., residual trifluoroacetyl chloride).

Q. What are the recommended storage conditions to prevent degradation?

The compound should be stored in a -20°C freezer under inert atmosphere (argon or nitrogen) to avoid hydrolysis of the trifluoroacetyl group. Light-sensitive degradation is minimal, but amber glass vials are recommended for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the 3-chloropyridinyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing 3-chloro and 4-pyridinyl groups activate the trifluoroacetyl moiety toward nucleophilic attack. Studies on analogous compounds (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) show that the meta-chloro substituent enhances electrophilicity at the carbonyl carbon, enabling efficient reactions with amines or hydrazines to form imines or hydrazones . Computational modeling (DFT) can further elucidate charge distribution and transition states .

Q. What strategies optimize yields in multi-step syntheses involving this compound as an intermediate?

Sequential one-pot reactions and catalytic systems improve efficiency. For example, in the synthesis of afoxolaner (an acaricide), this compound undergoes alpha-chlorination followed by oxime formation and phase-transfer cyclization , achieving 65–78% yields when using phase-transfer catalysts like tetrabutylammonium bromide . Solvent selection (e.g., toluene for high-temperature steps) and rigorous exclusion of moisture are critical.

Q. Why might this compound fail in certain multicomponent reactions, and how can this be mitigated?

The strong electron-withdrawing groups may deactivate intermediates, as seen in failed attempts to use 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone in Ugi-type reactions . Mitigation strategies include pre-functionalizing the aromatic ring with electron-donating groups (e.g., methoxy) or using Lewis acid promoters (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.

Analytical and Mechanistic Challenges

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurity overlaps . For example, the carbonyl stretch in IR for trifluoroacetophenones varies between 1680–1720 cm⁻¹ depending on solvent polarity . Cross-referencing with X-ray crystallography (where feasible) or using deuterated solvents for NMR can standardize interpretations .

Q. What role does this compound play in developing SERS-based biosensors?

Analogous trifluoroacetophenones (e.g., 1-(4-aminophenyl)-2,2,2-trifluoroethanone) are used as pH-sensitive Raman reporters due to their distinct vibrational modes (e.g., 1077 cm⁻¹ for CO stretching). The 3-chloropyridinyl variant could enable selective detection of anions (e.g., CO₃²⁻) via hydrogen-bonding interactions in tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.